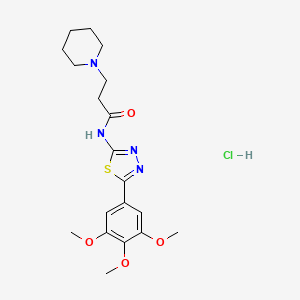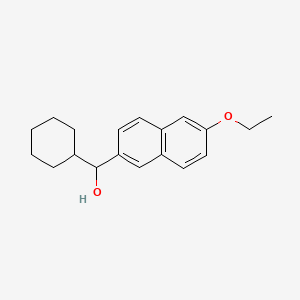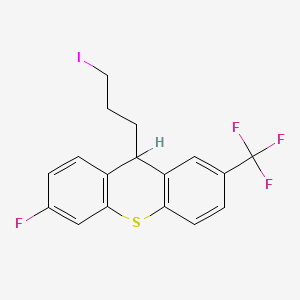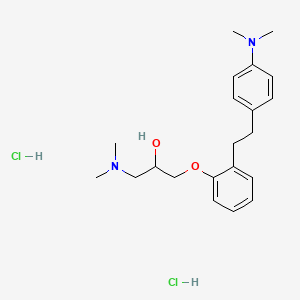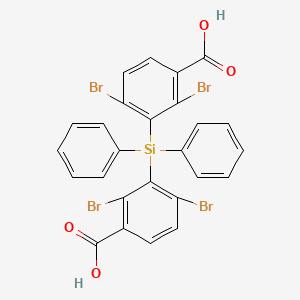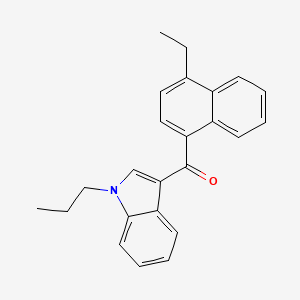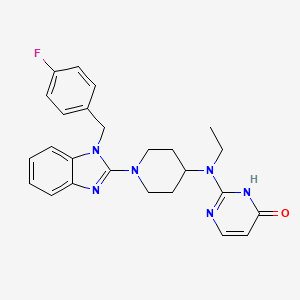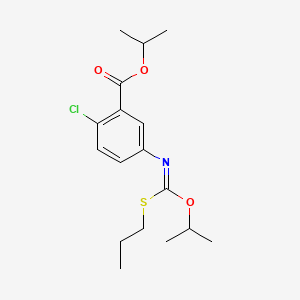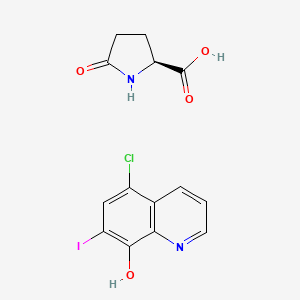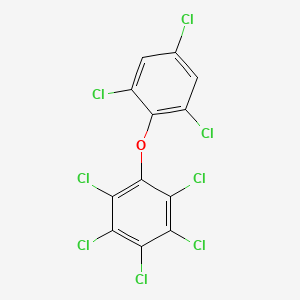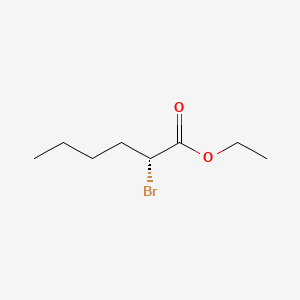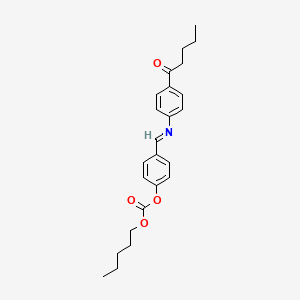
alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure and properties make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Moderate temperatures ranging from 25°C to 50°C.
Catalysts: Catalysts like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to verify the compound’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate has various scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential role in cell signaling and membrane transport.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Ion channels, receptors, and enzymes.
Pathways: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can be compared with other quaternary ammonium compounds, such as:
- Tetramethylammonium chloride
- Benzyltrimethylammonium chloride
Uniqueness
The unique structural features of this compound, such as its specific stereochemistry and functional groups, distinguish it from other similar compounds. These features may contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
2731-42-2 |
|---|---|
Fórmula molecular |
C15H23NO6 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;2-methyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C11H17N.C4H6O6/c1-9(11(2,3)12)10-7-5-4-6-8-10;5-1(3(7)8)2(6)4(9)10/h4-9H,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
QARISFYEQKFRIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C)(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


